3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine)
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Overview
Description
3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine): is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine) typically involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol . The reaction conditions are generally mild, occurring at room temperature, and the yields range from moderate to high (65-94%) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis of imidazo[1,2-a]pyridines generally involves similar cyclization reactions, often optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, derivatives of imidazo[1,2-a]pyridines have shown promise as pharmaceutical agents. They exhibit a range of biological activities, including antibacterial, antiviral, and anticancer properties .
Industry: In industry, these compounds are used in the development of new materials, such as fluorescent and phosphorescent materials, due to their unique electronic properties .
Mechanism of Action
The mechanism of action of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine) involves its interaction with specific molecular targets. These targets often include enzymes or receptors that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various therapeutic effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Imidazo[1,5-a]pyridine: Another related compound, often used in medicinal chemistry for its pharmacological properties.
Uniqueness: 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine) is unique due to its biphenyl core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
CAS No. |
849637-43-0 |
---|---|
Molecular Formula |
C38H26N4 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
2-phenyl-3-[4-[4-(2-phenylimidazo[1,2-a]pyridin-3-yl)phenyl]phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C38H26N4/c1-3-11-29(12-4-1)35-37(41-25-9-7-15-33(41)39-35)31-21-17-27(18-22-31)28-19-23-32(24-20-28)38-36(30-13-5-2-6-14-30)40-34-16-8-10-26-42(34)38/h1-26H |
InChI Key |
VIZBFTCXNKSOEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=C(N=C7N6C=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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